molecular formula C12H14N2OS B7568034 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline

Cat. No. B7568034
M. Wt: 234.32 g/mol
InChI Key: LEXSYVNNASFMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline, also known as MTMTA, is a compound that has been extensively studied in scientific research due to its potential applications in medicine and agriculture.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins that are essential for the growth and survival of fungi, bacteria, and cancer cells. For example, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to inhibit the activity of chitinase, an enzyme that is crucial for the cell wall synthesis of fungi. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to induce the expression of pro-apoptotic proteins and inhibit the activity of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have several biochemical and physiological effects in various organisms. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to increase the activity of antioxidant enzymes and reduce the levels of reactive oxygen species in the liver of rats. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline had a protective effect on the kidneys of rats that were exposed to oxidative stress. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been found to have a positive effect on plant growth and development, as it was shown to increase the germination rate and root length of wheat seeds.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is that it can be toxic to certain organisms at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline and its potential applications in medicine and agriculture. Future research could also focus on the development of new derivatives of 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline that have enhanced activity and reduced toxicity.

Synthesis Methods

2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methyl aniline with thioacetic acid, followed by the reaction of the resulting thioester with 1,3-thiazole-5-carboxaldehyde. The final product is obtained through the reduction of the imine intermediate with sodium borohydride.

Scientific Research Applications

2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been studied for its potential applications as an antifungal, antibacterial, and anticancer agent. In one study, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline was found to have antifungal activity against several strains of fungi, including Candida albicans and Aspergillus niger. Another study showed that 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, 2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has been shown to have anticancer properties, as it was found to induce apoptosis in human breast cancer cells.

properties

IUPAC Name

2-methoxy-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-9-3-4-12(15-2)11(5-9)14-7-10-6-13-8-16-10/h3-6,8,14H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXSYVNNASFMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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